N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a cyclopentane ring, and an oxolane ring
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-8-10-22-16(7-9-21-13-16)12-18-15(20)17(5-1-2-6-17)14-4-3-11-23-14/h3-4,11,19H,1-2,5-10,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGILAKUKXJUCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOC3)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the oxolane and thiophene intermediates. The key steps include:
Formation of the Oxolane Intermediate: This can be achieved through the reaction of an appropriate diol with an epoxide under acidic conditions.
Synthesis of the Thiophene Intermediate: This involves the cyclization of a suitable diene with sulfur, followed by functionalization to introduce the desired substituents.
Coupling of Intermediates: The oxolane and thiophene intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development
Biological Activity
Chemical Structure and Properties
The chemical structure of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can be broken down into several functional groups, including:
- Oxolane ring : Contributes to the compound's stability and solubility.
- Thiophene ring : Known for its role in enhancing biological activity due to its electron-rich nature.
- Hydroxyethoxy group : May play a role in increasing hydrophilicity and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Activity
Research has indicated that compounds containing thiophene moieties often exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar activity.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cell lines, including HeLa and MCF-7. The compound displayed moderate cytotoxicity with IC50 values indicating potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 25 | 5 |
| MCF-7 | 30 | 4 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and potential interference with DNA replication in cancer cells. Further studies are needed to elucidate the exact pathways affected.
Case Study 1: Antibacterial Screening
A recent study screened a library of compounds for their antibacterial properties against multi-drug resistant strains. This compound was found to exhibit significant activity, leading to further investigation into its structure-activity relationship (SAR).
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of the compound in vitro. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications to the oxolane ring could enhance potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
